5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl and a molecular weight of 221.13 g/mol. It is a derivative of tetrahydroquinoline, featuring an amine group at the 6th position and two hydrochloride ions for increased solubility in water. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction is usually carried out in an acidic medium to ensure the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of quinoline derivatives.
Reduction: The compound can be further reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a strong base.
Major Products Formed:
Oxidation: Quinoline derivatives, such as quinone derivatives.
Reduction: Further reduced tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is widely used in scientific research due to its versatility and unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules. In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, it finds applications in the development of new materials and catalysts in the chemical industry.
Mechanism of Action
The mechanism by which 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or binding to specific sites on proteins.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is structurally similar to other tetrahydroquinoline derivatives, such as 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride and 5,6,7,8-tetrahydroquinoline. its unique placement of the amine group at the 6th position and the presence of dihydrochloride ions distinguish it from these compounds. These differences can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJCHLDGWOPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-24-5 | |
Record name | 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.